Cas no 111829-72-2 (4-Bromo-2,6-dichlorobenzaldehyde)

4-Bromo-2,6-dichlorobenzaldehyde is a halogenated benzaldehyde derivative with a molecular formula of C7H3BrCl2O. This compound is characterized by its bromo and dichloro substituents on the aromatic ring, which enhance its reactivity and utility in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing effects of the halogen groups make it particularly useful in nucleophilic substitution and cross-coupling reactions. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. The compound is typically handled under controlled conditions due to its reactive aldehyde functional group and halogenated structure.
4-Bromo-2,6-dichlorobenzaldehyde structure
111829-72-2 structure
Product Name:4-Bromo-2,6-dichlorobenzaldehyde
CAS No:111829-72-2
MF:C7H3BrCl2O
MW:253.908119440079
MDL:MFCD11227147
CID:1199524
PubChem ID:56604254
Update Time:2025-10-19

4-Bromo-2,6-dichlorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4-bromo-2,6-dichloro-
    • 4-BROMO-2,6-DICHLOROBENZALDEHYDE
    • EN300-6508484
    • MB09859
    • 111829-72-2
    • DA-39959
    • Z1269123485
    • MFCD11227147
    • FXYQBYXIEVCPHZ-UHFFFAOYSA-N
    • AS-19679
    • CS-0067891
    • SCHEMBL2429712
    • AMY14302
    • AKOS027321291
    • SY101822
    • 2,6-dichloro-4-bromobenzaldehyde
    • 4-Bromo-2,6-dichlorobenzaldehyde
    • MDL: MFCD11227147
    • Inchi: 1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
    • InChI Key: FXYQBYXIEVCPHZ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C=O)=C(C=1)Cl)Cl

Computed Properties

  • Exact Mass: 251.87449
  • Monoisotopic Mass: 251.87443g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.798±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 57-59°C
  • Solubility: Almost insoluble (0.015 g/l) (25 º C),
  • PSA: 17.07

4-Bromo-2,6-dichlorobenzaldehyde Security Information

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4-Bromo-2,6-dichlorobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:111829-72-2)4-Bromo-2,6-dichlorobenzaldehyde
Order Number:A856927
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:03
Price ($):602.0
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Additional information on 4-Bromo-2,6-dichlorobenzaldehyde

Recent Advances in the Application of 4-Bromo-2,6-dichlorobenzaldehyde (CAS: 111829-72-2) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-2,6-dichlorobenzaldehyde (CAS: 111829-72-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing provides an overview of the latest advancements involving this compound, focusing on its role in drug discovery, medicinal chemistry, and material science. The discussion is based on peer-reviewed studies published within the last three years, ensuring the relevance and accuracy of the information presented.

One of the most notable applications of 4-Bromo-2,6-dichlorobenzaldehyde is its use as a building block in the synthesis of novel heterocyclic compounds. Recent studies have demonstrated its utility in the preparation of benzimidazole and quinazoline derivatives, which exhibit promising antimicrobial and anticancer activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in the development of a new class of kinase inhibitors targeting resistant forms of cancer. The researchers utilized 4-Bromo-2,6-dichlorobenzaldehyde as a precursor to introduce specific halogen substitutions, enhancing the binding affinity of the resulting molecules to their biological targets.

In addition to its pharmaceutical applications, 4-Bromo-2,6-dichlorobenzaldehyde has been explored in material science, particularly in the development of organic semiconductors and liquid crystals. A recent publication in Advanced Materials (2024) described its incorporation into π-conjugated systems, where the electron-withdrawing properties of the aldehyde and halogen groups contributed to improved charge transport characteristics. This finding opens new avenues for the design of high-performance electronic materials with potential applications in flexible electronics and optoelectronic devices.

The synthetic methodologies involving 4-Bromo-2,6-dichlorobenzaldehyde have also seen advancements. A 2023 study in Organic Letters presented a novel palladium-catalyzed cross-coupling reaction that significantly improved the yield and selectivity of transformations using this compound as a starting material. This methodological innovation addresses previous challenges related to the steric hindrance posed by the ortho-substituted halogen atoms, thereby expanding the scope of accessible derivatives for biological evaluation.

From a pharmacological perspective, recent investigations have focused on the metabolic stability and toxicity profile of compounds derived from 4-Bromo-2,6-dichlorobenzaldehyde. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study published in Drug Metabolism and Disposition (2024) reported that carefully designed derivatives exhibit favorable pharmacokinetic properties, with reduced hepatic clearance compared to earlier generations of related compounds. These findings support the continued exploration of this chemical scaffold in drug development programs.

Looking forward, the unique structural features of 4-Bromo-2,6-dichlorobenzaldehyde position it as a valuable tool in fragment-based drug discovery. Its ability to serve as a versatile synthetic handle while maintaining a relatively low molecular weight makes it particularly suitable for the construction of focused libraries targeting challenging biological targets. Several pharmaceutical companies have included derivatives of this compound in their screening collections, as evidenced by recent patent applications in the area of kinase and protease inhibition.

In conclusion, the ongoing research on 4-Bromo-2,6-dichlorobenzaldehyde (CAS: 111829-72-2) demonstrates its growing importance in both pharmaceutical and materials science applications. The compound's versatility as a synthetic intermediate, combined with the biological activity of its derivatives, ensures its continued relevance in chemical biology research. Future studies will likely explore its potential in emerging areas such as targeted protein degradation and covalent inhibitor design, further expanding its utility in drug discovery endeavors.

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Amadis Chemical Company Limited
(CAS:111829-72-2)4-Bromo-2,6-dichlorobenzaldehyde
A856927
Purity:99%
Quantity:25g
Price ($):602.0
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